
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide” is a chemical compound that belongs to the quinoline family . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .科学的研究の応用
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has been studied for its potential applications in scientific research. This compound has been used in drug discovery, as it has been found to bind to certain proteins, which can be used to study the effects of certain drugs. Additionally, this compound has been used in biochemical studies, as it is a small molecule that can be used to study the interactions between proteins and other molecules. This compound has also been used in cell culture studies, as it has been found to stimulate the growth of certain cells. Finally, this compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
作用機序
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically related to its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
実験室実験の利点と制限
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has a variety of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is a small molecule that can be used to study the interactions between proteins and other molecules. Additionally, this compound can be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Finally, this compound has been found to inhibit the growth of certain cancer cells, which can be used to study the effects of certain drugs on cancer cell growth.
One of the main limitations of this compound is that its exact mechanism of action is not known, which can make it difficult to study the effects of certain drugs. Additionally, this compound can be toxic to certain cells, which can limit its use in certain experiments. Finally, this compound can be difficult to synthesize, which can limit its use in certain experiments.
将来の方向性
The future directions of 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide research are vast. This compound could be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Additionally, this compound could be used to study the interactions between proteins and other molecules, as it has been found to interact with certain enzymes. This compound could also be used to study the effects of certain drugs on cancer cell growth, as it has been found to inhibit the growth of certain cancer cells. Finally, this compound could be used to study the mechanism of action of certain drugs, as its exact mechanism of action is not known.
合成法
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide with 6-chloro-2-methoxybenzoic acid. This reaction produces the desired this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxylic acid and 6-chloro-2-methoxybenzaldehyde.
特性
IUPAC Name |
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGWHCRKALQKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515641.png)

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)
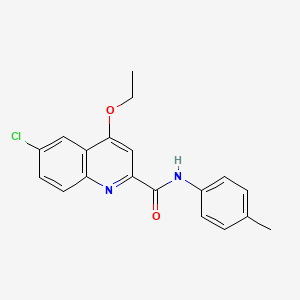

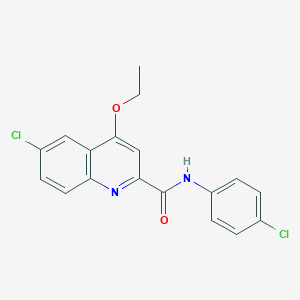
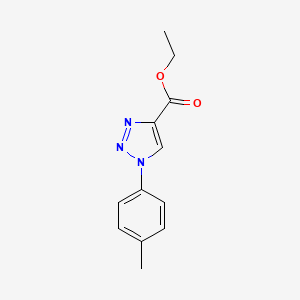
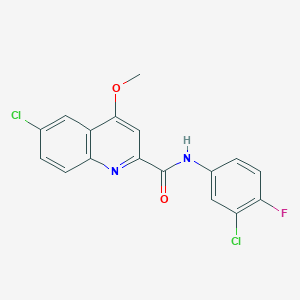
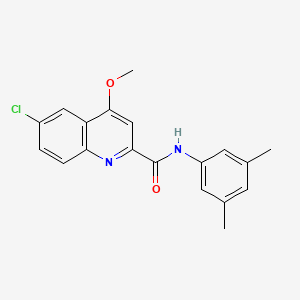
![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)